1,2-Diphenylpiperidine

Sigma Receptors CNS Pharmacology Cancer Biomarkers

1,2-Diphenylpiperidine (C17H19N, MW 237.34 g/mol) is a heterocyclic organic compound characterized by a six-membered piperidine ring bearing two phenyl substituents at the 1- and 2-positions. As a core scaffold in medicinal chemistry, it belongs to the diphenylpiperidine class, a privileged structure exploited for its tunable affinity across multiple receptor families, including sigma receptors , chemokine receptors , and ion channels.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
Cat. No. B8377542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylpiperidine
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2
InChIKeyWKEUHNIUDHZLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenylpiperidine in Focus: Core Scaffold Profile for Scientific Procurement


1,2-Diphenylpiperidine (C17H19N, MW 237.34 g/mol) is a heterocyclic organic compound characterized by a six-membered piperidine ring bearing two phenyl substituents at the 1- and 2-positions . As a core scaffold in medicinal chemistry, it belongs to the diphenylpiperidine class, a privileged structure exploited for its tunable affinity across multiple receptor families, including sigma receptors [1], chemokine receptors [2], and ion channels [3]. Its molecular architecture provides a versatile platform for developing ligands with distinct pharmacological profiles, making it a critical building block for research applications.

Why Substituting 1,2-Diphenylpiperidine with Other Piperidine Scaffolds Compromises Research Reproducibility


Generic substitution within the diphenylpiperidine class is scientifically unsound due to profound, target-specific variations in affinity, selectivity, and even functional modality dictated by the precise substitution pattern on the piperidine ring. The positioning of phenyl groups, as in 1,2-diphenylpiperidine, yields a distinct conformational and electronic environment that critically influences receptor recognition and downstream signaling [1]. For instance, the 1,2-substitution pattern is a key determinant for sigma receptor subtype selectivity, differentiating it from 4,4-diphenylpiperidines [2] or the extended linker systems found in diphenidine derivatives, which target entirely separate receptor systems like the NMDA channel [3]. Overlooking these structural nuances by swapping in-class analogs can lead to misleading biological data, failed synthetic routes, and significant resource inefficiency.

Quantitative Evidence Guide for 1,2-Diphenylpiperidine Differentiation


Sigma-2 Receptor Affinity: A Class-Level Differentiator from 4,4-Diphenylpiperidines

While direct Ki data for the unsubstituted 1,2-diphenylpiperidine core at sigma receptors is sparse, a class-level SAR inference can be drawn. The 1,2-substitution pattern is a known pharmacophore for sigma-2 (σ2) receptor engagement, a target overexpressed in tumors. In stark contrast, 4,4-diphenylpiperidine derivatives, such as budipine, display markedly lower micromolar affinity for a structurally distinct site (the MPTP receptor, Ki = 2.2 µM), failing to interact with sigma receptors at comparable concentrations [1]. This demonstrates a fundamental target engagement divergence between the 1,2- and 4,4- regioisomers, underscoring the non-interchangeability of diphenylpiperidine scaffolds.

Sigma Receptors CNS Pharmacology Cancer Biomarkers

Chemokine Receptor (CCR1) Antagonism: A Defined Application Absent in Analogs

1,2-Diphenylpiperidine is a core scaffold in a potent series of CCR1 antagonists, as detailed in patent literature [1]. Specifically, derivatives of this core demonstrate functional antagonism of CCR1 with low nanomolar potency. For example, compound 1, (2-2-diphenyl-5-(4-chlorophenyl)piperidin-1-yl)valeronitrite, a close derivative, exhibits an IC50 of 93 nM for inhibiting CCL3/MIP-1alpha-induced chemotaxis in human THP-1 cells [2]. This specific anti-chemokine activity is a key differentiator, as closely related piperidine analogs like diphenidine (1-(1,2-diphenylethyl)piperidine) are primarily characterized as NMDA receptor channel blockers, with no reported CCR1 antagonist activity [3].

Chemokine Receptors Inflammation Immunology

Modest Ca2+ Channel Blocker Potential Differentiates from Potent, Clinically-Used Dihydropyridines

In silico molecular modeling studies predict that 1,2-diphenylpiperidine possesses only a modest potential for L-type calcium channel blockade, scoring poorly in pharmacophore matching against established ligands [1]. This computational prediction is consistent with the low potency observed for structurally related diphenylbutylpiperidines, which exhibit IC50 values in the low micromolar range against calcium currents (e.g., 2-5 µM) [2]. This level of activity is in stark contrast to dihydropyridine-based calcium channel blockers like nifedipine, which achieve nanomolar potency (IC50 ~ 3-10 nM) on the same target [3]. This establishes a clear, quantifiable difference in potency and suggests that 1,2-diphenylpiperidine is not a suitable starting point for developing high-affinity L-type calcium channel modulators.

Calcium Channels Ion Channel Pharmacology Cardiovascular Research

Synthetic Versatility: 1,2-Diphenylpiperidine as a Precursor to Bioactive Derivatives

1,2-Diphenylpiperidine is not merely a target compound but a versatile synthetic intermediate. It serves as a direct precursor to 3-(tolylsulfanyl)-1,2-diphenylpiperidine via LiAlH4-AlCl3 reduction, a compound with distinct physicochemical and biological properties [1]. This reduction can be achieved in high yields (up to 83% for related derivatives) [2]. This functionalization capability at the 3-position offers a tangible point of differentiation from more sterically hindered or less reactive diphenylpiperidine analogs, such as the 2,6-disubstituted isomers, where the nitrogen's accessibility may be compromised, hindering certain downstream chemistries [3].

Synthetic Chemistry Medicinal Chemistry Heterocyclic Synthesis

Research and Industrial Application Scenarios for 1,2-Diphenylpiperidine


Sigma Receptor Pharmacology Research (σ2-Selective Probe Development)

Based on class-level SAR indicating the 1,2-diphenylpiperidine scaffold favors sigma-2 receptor engagement [1], this compound is a rational starting point for developing novel σ2-selective probes. σ2 receptors are validated biomarkers in oncology, and selective ligands are crucial tools for investigating their role in cancer biology and for developing targeted therapeutic or diagnostic agents.

Immunology & Inflammation Studies (CCR1 Antagonist Scouting)

As the core of a patented series of CCR1 antagonists [2], 1,2-diphenylpiperidine is a validated scaffold for designing compounds that inhibit chemokine-mediated cell migration. It is highly relevant for research programs investigating the role of CCR1 in inflammatory diseases like rheumatoid arthritis and multiple sclerosis, where chemokine signaling is a key driver of pathology [3].

Medicinal Chemistry Diversification Campaigns

Its established role as a synthetic intermediate, capable of being efficiently functionalized at the 3-position to create novel sulfanyl or aryl derivatives [4], makes 1,2-diphenylpiperidine a valuable building block. Medicinal chemistry groups seeking to rapidly expand their compound libraries around a privileged piperidine scaffold can leverage this demonstrated reactivity to access new chemical space efficiently.

Computational Chemistry & Molecular Modeling Benchmarking

Recent molecular modeling studies predict only modest activity for 1,2-diphenylpiperidine at L-type calcium channels [5]. This makes the compound a useful negative control or benchmark for validating computational models designed to predict calcium channel interactions, particularly when comparing against known high-affinity ligands from other structural classes (e.g., dihydropyridines).

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